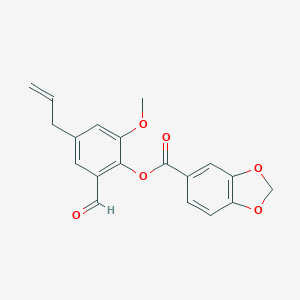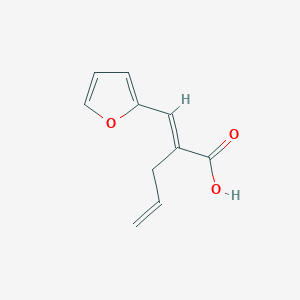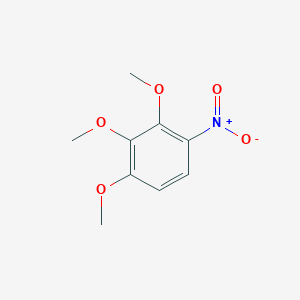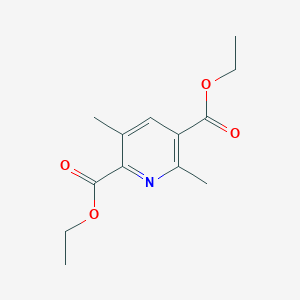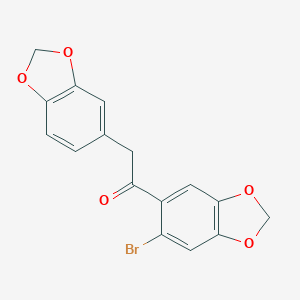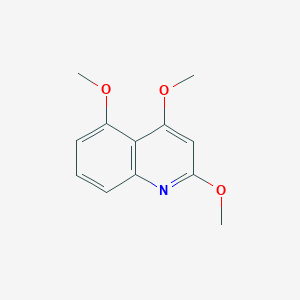![molecular formula C16H13Cl3N2O3 B289254 2,4-dichloro-N-(4-chloro-2-{[(2-hydroxyethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B289254.png)
2,4-dichloro-N-(4-chloro-2-{[(2-hydroxyethyl)amino]carbonyl}phenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-dichloro-N-(4-chloro-2-{[(2-hydroxyethyl)amino]carbonyl}phenyl)benzamide, also known as DCVC, is a chemical compound that has been widely used in scientific research. It is a derivative of the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D) and has been shown to have various biochemical and physiological effects.
Aplicaciones Científicas De Investigación
2,4-dichloro-N-(4-chloro-2-{[(2-hydroxyethyl)amino]carbonyl}phenyl)benzamide has been widely used in scientific research as a tool to study the biochemistry and physiology of cells. It has been shown to inhibit the activity of the enzyme pyruvate dehydrogenase kinase (PDK), which is involved in the regulation of glucose metabolism. 2,4-dichloro-N-(4-chloro-2-{[(2-hydroxyethyl)amino]carbonyl}phenyl)benzamide has also been shown to induce apoptosis in cancer cells and has potential as an anticancer agent.
Mecanismo De Acción
2,4-dichloro-N-(4-chloro-2-{[(2-hydroxyethyl)amino]carbonyl}phenyl)benzamide inhibits the activity of PDK by binding to the enzyme and preventing its interaction with pyruvate dehydrogenase (PDH). This leads to an increase in the activity of PDH and an increase in glucose metabolism. 2,4-dichloro-N-(4-chloro-2-{[(2-hydroxyethyl)amino]carbonyl}phenyl)benzamide also induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway.
Biochemical and Physiological Effects:
2,4-dichloro-N-(4-chloro-2-{[(2-hydroxyethyl)amino]carbonyl}phenyl)benzamide has been shown to have various biochemical and physiological effects. It increases glucose metabolism and ATP production in cells, which can lead to increased cell proliferation and growth. 2,4-dichloro-N-(4-chloro-2-{[(2-hydroxyethyl)amino]carbonyl}phenyl)benzamide also induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway. Additionally, 2,4-dichloro-N-(4-chloro-2-{[(2-hydroxyethyl)amino]carbonyl}phenyl)benzamide has been shown to have anti-inflammatory effects and may have potential as an anti-inflammatory agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,4-dichloro-N-(4-chloro-2-{[(2-hydroxyethyl)amino]carbonyl}phenyl)benzamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and has low toxicity. It can be easily synthesized and is relatively inexpensive. However, 2,4-dichloro-N-(4-chloro-2-{[(2-hydroxyethyl)amino]carbonyl}phenyl)benzamide also has limitations. It has poor solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, 2,4-dichloro-N-(4-chloro-2-{[(2-hydroxyethyl)amino]carbonyl}phenyl)benzamide has a short half-life in vivo, which can limit its effectiveness as a therapeutic agent.
Direcciones Futuras
There are several future directions for research involving 2,4-dichloro-N-(4-chloro-2-{[(2-hydroxyethyl)amino]carbonyl}phenyl)benzamide. One direction is to investigate its potential as an anticancer agent and to further elucidate its mechanism of action. Another direction is to study its anti-inflammatory effects and potential as an anti-inflammatory agent. Additionally, research could focus on developing more effective derivatives of 2,4-dichloro-N-(4-chloro-2-{[(2-hydroxyethyl)amino]carbonyl}phenyl)benzamide that have improved solubility and longer half-life in vivo.
Métodos De Síntesis
2,4-dichloro-N-(4-chloro-2-{[(2-hydroxyethyl)amino]carbonyl}phenyl)benzamide can be synthesized by reacting 2,4-dichlorophenol with 4-chloro-2-nitrobenzoic acid in the presence of a base to form the corresponding nitrophenyl ester. This ester can then be reduced with sodium borohydride to give the amine, which is then coupled with 2-(2-hydroxyethyl)benzoic acid to form 2,4-dichloro-N-(4-chloro-2-{[(2-hydroxyethyl)amino]carbonyl}phenyl)benzamide.
Propiedades
Fórmula molecular |
C16H13Cl3N2O3 |
|---|---|
Peso molecular |
387.6 g/mol |
Nombre IUPAC |
2,4-dichloro-N-[4-chloro-2-(2-hydroxyethylcarbamoyl)phenyl]benzamide |
InChI |
InChI=1S/C16H13Cl3N2O3/c17-9-2-4-14(12(7-9)15(23)20-5-6-22)21-16(24)11-3-1-10(18)8-13(11)19/h1-4,7-8,22H,5-6H2,(H,20,23)(H,21,24) |
Clave InChI |
OBFXJSJYMSYGNY-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)NC2=C(C=C(C=C2)Cl)C(=O)NCCO |
SMILES canónico |
C1=CC(=C(C=C1Cl)Cl)C(=O)NC2=C(C=C(C=C2)Cl)C(=O)NCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,5-dichloro-N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide](/img/structure/B289171.png)
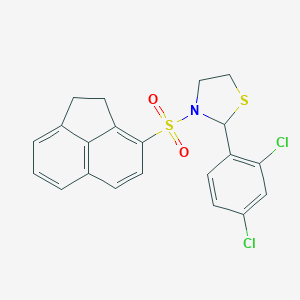
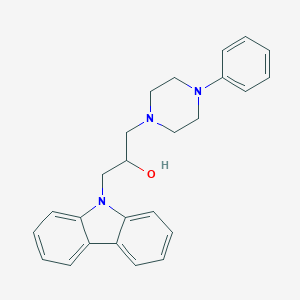

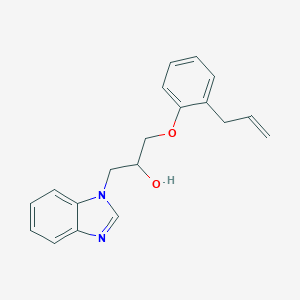
![2-[[5-cyano-6-(4-methoxyphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetic acid](/img/structure/B289183.png)
